molecular formula C22H16FNO4 B2425242 N-Fmoc-4-amino-2-fluorobenzoic acid CAS No. 1693586-47-8

N-Fmoc-4-amino-2-fluorobenzoic acid

Cat. No.: B2425242
CAS No.: 1693586-47-8
M. Wt: 377.371
InChI Key: FDAAVRVYNHUGRJ-UHFFFAOYSA-N
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Description

Contextualization within Protected Amino Acids and Fluorinated Organic Compounds

N-Fmoc-4-amino-2-fluorobenzoic acid occupies a specific niche within two significant classes of chemical compounds: protected amino acids and fluorinated organic compounds. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly employed in solid-phase peptide synthesis (SPPS). Its primary function is to temporarily block the amino group of an amino acid, preventing unwanted side reactions during the stepwise assembly of a peptide chain. The Fmoc group is stable under the acidic conditions often used to remove side-chain protecting groups, yet it can be readily cleaved with a mild base, such as piperidine, making it a cornerstone of modern orthogonal peptide synthesis strategies.

The second key feature of this molecule is the presence of a fluorine atom on the aromatic ring. Fluorine is the most electronegative element, and its incorporation into organic molecules can profoundly influence their physicochemical properties. The introduction of fluorine can alter a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences. In the context of amino acids and peptides, fluorination has become a powerful tool for modulating biological activity and enhancing therapeutic potential.

Significance of Fluorinated Aromatic Amino Acid Derivatives in Chemical Biology and Medicinal Chemistry

The strategic incorporation of fluorine into aromatic amino acids has garnered considerable attention in chemical biology and medicinal chemistry. nih.gov Fluorinated aromatic amino acids can serve as valuable probes for studying protein structure and function, as the ¹⁹F nucleus is an excellent NMR probe due to its high sensitivity and the absence of background signals in biological systems.

From a medicinal chemistry perspective, the introduction of fluorine can lead to improved drug candidates. nih.gov Fluorination can block sites of metabolic degradation, thereby increasing the in vivo half-life of a peptide-based drug. Furthermore, the electronic effects of fluorine can modulate the binding affinity of a peptide for its biological target. The ability of fluorine to influence peptide conformation can also be exploited to design peptidomimetics with enhanced stability and specific secondary structures.

Overview of Research Domains Utilizing this compound

While specific, detailed research findings for this compound are not extensively documented in publicly available literature, its structural features suggest its utility in several key research domains. Based on the known applications of related compounds, this compound is a valuable building block in:

Peptide and Peptidomimetic Synthesis: As an Fmoc-protected amino acid, its primary application lies in the synthesis of novel peptides and peptidomimetics. The fluorinated benzoic acid core introduces a unique structural element that can be used to create non-natural peptide backbones or side chains.

Drug Discovery: In the quest for new therapeutic agents, this compound can be incorporated into peptide libraries to screen for enhanced biological activity, stability, or altered receptor selectivity. nih.gov

Materials Science: The rigid, aromatic nature of the core, combined with the potential for self-assembly driven by the Fmoc group, makes it a candidate for the development of novel biomaterials, such as hydrogels, with tailored properties.

Scope and Objectives of Academic Research Leveraging this Compound

The academic research leveraging this compound is primarily focused on the design and synthesis of novel molecular architectures with specific functions. The overarching objectives of such research can be summarized as:

To create peptides with enhanced biological properties: This includes improving metabolic stability, increasing binding affinity to therapeutic targets, and modulating the pharmacological profile of bioactive peptides.

To develop new molecular probes: The fluorine atom can serve as a reporter group for biophysical studies, such as ¹⁹F-NMR, to investigate peptide-protein interactions and conformational changes.

To construct novel biomaterials: By incorporating this building block into larger structures, researchers aim to create materials with unique self-assembling properties, thermal stability, or responsiveness to external stimuli.

While the full potential of this compound is still being explored, its unique combination of a protected amino group and a fluorinated aromatic core positions it as a valuable tool for advancing these research frontiers.

Compound Data

PropertyValue
Chemical Formula C₂₂H₁₆FNO₄
Molecular Weight 393.37 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents such as DMF and DMSO

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO4/c23-20-11-13(9-10-18(20)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAAVRVYNHUGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Fmoc 4 Amino 2 Fluorobenzoic Acid

Synthesis of 4-Amino-2-fluorobenzoic Acid Precursors

The synthesis of the crucial precursor, 4-amino-2-fluorobenzoic acid, involves strategic chemical transformations to introduce both the fluorine and amino functionalities onto the benzoic acid scaffold. These methodologies are designed to control regioselectivity and maximize yields of the intermediate compounds.

Regioselective Fluorination Strategies for Benzoic Acid Scaffolds

The introduction of a fluorine atom at a specific position on the benzoic acid ring is a key challenge that requires precise control over the reaction conditions. One approach involves the direct fluorination of a substituted benzoic acid derivative. For instance, palladium-catalyzed C-H activation has been utilized for the selective mono- and difluorination of benzoic acid derivatives. researchgate.net This method often employs a directing group to guide the fluorinating agent to the desired position. researchgate.net

Another strategy involves starting with a pre-fluorinated precursor. For example, 2-fluoro-4-nitrobenzoic acid can be synthesized from 2-fluoro-4-nitrotoluene (B45272) through oxidation. chemicalbook.com This method ensures the fluorine atom is correctly positioned from the outset. The choice of fluorinating agent is also critical, with reagents like Selectfluor® being popular for their effectiveness under various conditions, including photochemical or thermal catalysis. researchgate.net The reaction conditions, such as the solvent and the presence of a base, can significantly influence the selectivity and outcome of the fluorination process. acs.org

Introduction of Amino Functionality via Established Reaction Pathways

Once the fluorinated benzoic acid scaffold is in place, the next critical step is the introduction of the amino group at the 4-position. A common and well-established method is the reduction of a nitro group. For example, 4-fluoro-2-nitrohalogenobenzoic acid can be catalytically reduced to produce 2-amino-4-fluorobenzoic acid. google.com This reduction is often achieved using catalytic hydrogenation with catalysts like palladium on carbon.

Alternatively, the amino group can be introduced via nucleophilic aromatic substitution. For instance, the reaction of 2-bromo-4-fluorobenzoic acid with aniline (B41778) in the presence of a copper catalyst can yield 4-fluoro-2-(phenylamino)benzoic acid, which can then be further modified. iucr.org Another approach involves the nitration of a 4-fluorohalogenobenzoic acid to produce a 4-fluoro-2-nitrohalogenobenzoic acid, which is then reduced. google.com

Multi-step Reaction Sequences and Yield Optimization for Intermediate Compounds

Another pathway begins with 3-chloro-4-fluorobenzonitrile (B37791) or 3-chloro-4-fluorobenzotrifluoride, which is hydrolyzed to 3-chloro-4-fluorobenzoic acid. google.com This intermediate is then nitrated and subsequently reduced to afford 2-amino-4-fluorobenzoic acid. google.com The optimization of these sequences involves adjusting reaction parameters such as temperature, reaction time, and the molar ratios of reactants and catalysts to maximize the yield and purity of the desired product at each stage. google.comgoogle.com

N-Fmoc Protection Strategies

The protection of the amino group of 4-amino-2-fluorobenzoic acid with the fluorenylmethyloxycarbonyl (Fmoc) group is a critical step for its use in further synthetic applications, particularly in peptide synthesis. This protection prevents unwanted side reactions of the amino group.

Direct Fmoc Derivatization of 4-Amino-2-fluorobenzoic Acid

The most direct method for the synthesis of N-Fmoc-4-amino-2-fluorobenzoic acid is the reaction of 4-amino-2-fluorobenzoic acid with an Fmoc-donating reagent. rsc.org A common reagent for this purpose is 9-fluorenylmethyl chloroformate (Fmoc-Cl). total-synthesis.com The reaction is typically carried out in the presence of a base, such as sodium bicarbonate or an organic base like pyridine (B92270), in a suitable solvent system like dioxane/water or DMF. total-synthesis.com The base neutralizes the hydrochloric acid that is liberated during the reaction. total-synthesis.com

Another widely used reagent is 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is known for its stability and for reducing the formation of undesired oligopeptide byproducts. total-synthesis.comwikipedia.org The reaction conditions, including the choice of solvent and base, are crucial for achieving a high yield and purity of the final N-Fmoc protected product. Anhydrous conditions are often preferred to prevent hydrolysis of the Fmoc-Cl reagent. total-synthesis.com

Orthogonal Protection Schemes in Complex Molecular Architectures

The Fmoc group is a key component of orthogonal protection strategies, which are essential for the synthesis of complex molecules like peptides. nih.govnumberanalytics.combiosynth.com Orthogonality refers to the ability to selectively remove one protecting group in the presence of others. biosynth.com The Fmoc group is base-labile and is typically removed using a weak base like piperidine. wikipedia.org This is in contrast to other common protecting groups like the tert-butyloxycarbonyl (Boc) group, which is acid-labile. numberanalytics.combiosynth.com

Sustainable Synthesis Considerations for Fmoc Group Introduction

The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group is a critical step in the preparation of this compound. Traditionally, this reaction involves reagents like Fmoc-chloride (Fmoc-Cl) in organic solvents. However, contemporary research emphasizes the adoption of greener and more sustainable practices.

One of the primary green chemistry initiatives is the replacement of conventional, often hazardous, organic solvents with more environmentally benign alternatives. Research has explored using solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) as greener substitutes for commonly used solvents like N,N-dimethylformamide (DMF). Furthermore, conducting the Fmoc protection in aqueous media represents a significant advancement. This approach leverages water as a safe, economical, and non-toxic solvent, drastically reducing the environmental impact of the synthesis. rsc.org

Another sustainable strategy involves modifying the protecting group itself to enhance its solubility in green solvents. The development of sulfonated Fmoc analogues, for instance, allows for peptide synthesis to be performed in aqueous media, thereby minimizing the reliance on organic solvents.

Enzymatic methods for the introduction and removal of protecting groups are also gaining traction as a sustainable alternative. While still an emerging area for Fmoc protection specifically, enzymatic processes promise high selectivity and operation under mild conditions, which aligns with the principles of green chemistry.

Purification and Analytical Characterization Methodologies in Academic Synthesis

Following the synthesis, rigorous purification and characterization are paramount to ensure the compound is suitable for its intended high-stakes applications, such as in solid-phase peptide synthesis (SPPS).

Chromatographic Separation Techniques (e.g., HPLC, Flash Chromatography)

The primary method for purifying crude this compound after synthesis is flash column chromatography. nih.gov This technique is effective for separating the desired product from unreacted starting materials and synthesis byproducts on a preparative scale.

Interactive Table 1: Typical Flash Chromatography Parameters for Purification

ParameterDescriptionTypical Values/Ranges
Stationary Phase The solid adsorbent through which the solvent and sample pass.Silica Gel (230-400 mesh) nih.gov
Mobile Phase (Eluent) The solvent or solvent mixture that carries the sample through the column.Gradients of Hexane/Ethyl Acetate or Dichloromethane/Methanol are common. rsc.org
Detection Method used to monitor the separation.Thin-Layer Chromatography (TLC) with UV light visualization.
Outcome Result of the purification process.Isolation of the product with moderate to good purity, suitable for further purification if needed.

For achieving the high purity required for research applications, especially peptide synthesis, High-Performance Liquid Chromatography (HPLC) is the method of choice. merckmillipore.com Reversed-phase HPLC (RP-HPLC) is particularly common for the analysis and purification of Fmoc-protected amino acids.

Interactive Table 2: Common HPLC Conditions for Fmoc-Amino Acid Analysis and Purification

ParameterDescriptionTypical Conditions
Column The heart of the HPLC system where separation occurs.Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size) rsc.org
Mobile Phase A The weaker solvent in the gradient.0.1% Trifluoroacetic Acid (TFA) in Water rsc.org
Mobile Phase B The stronger, organic solvent in the gradient.0.1% Trifluoroacetic Acid (TFA) in Acetonitrile rsc.org
Flow Rate The speed at which the mobile phase moves through the column.1.0 - 1.2 mL/min for analytical scale rsc.orgrsc.org
Detection Wavelength used to detect the compound.UV detection at 254 nm or 214 nm rsc.orgrsc.org

Spectroscopic and Spectrometric Elucidation (e.g., NMR, Mass Spectrometry)

Once purified, the structural identity of this compound is unequivocally confirmed using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the detailed molecular structure.

¹H NMR provides information on the number and environment of protons. Key signals include the characteristic aromatic protons of the fluorenyl group (typically δ 7.3-7.8 ppm) and the benzoic acid moiety, as well as the aliphatic protons of the Fmoc group's methylene (B1212753) (CH₂) and methine (CH) groups (typically δ 4.2-4.6 ppm). rsc.org

¹³C NMR confirms the carbon skeleton of the molecule.

¹⁹F NMR is particularly important for this compound and would show a characteristic signal for the single fluorine atom on the aromatic ring.

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. For this compound (C₂₂H₁₆FNO₄), the expected molecular weight is approximately 393.37 g/mol . Electrospray Ionization (ESI) mass spectrometry would typically show ions corresponding to [M+H]⁺ (394.1 m/z) or [M+Na]⁺ (416.1 m/z). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.gov

Interactive Table 3: Expected Analytical Data for this compound

TechniqueParameterExpected Result
¹H NMR Chemical Shifts (δ)Signals in the aromatic region (7.0-8.0 ppm) and aliphatic region (4.2-4.6 ppm) consistent with the structure. rsc.org
¹⁹F NMR Chemical Shift (δ)A singlet corresponding to the C-F bond.
Mass Spec (ESI) Molecular Ion[M+H]⁺ at ~394.1 m/z
Molecular Formula -C₂₂H₁₆FNO₄
Molecular Weight -393.37 g/mol

Purity Assessment for Research Applications

The gold standard for assessing the purity of Fmoc-amino acids is analytical RP-HPLC. merckmillipore.comcem.com For research-grade materials, a purity of ≥99% is often required. sigmaaldrich.com This high level of purity ensures that side reactions are minimized and that the synthetic process is as efficient and reliable as possible. sigmaaldrich.com In addition to HPLC, enantiomeric purity is also a key specification, often determined by chiral chromatography or specific analytical methods, with standards typically requiring ≥99.8% for the desired enantiomer. sigmaaldrich.comcem.com

Applications in Peptide and Peptidomimetic Chemistry Research

Solid-Phase Peptide Synthesis (SPPS) Integration

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically constructing peptides. altabioscience.com The Fmoc/tBu strategy is a widely adopted approach due to its milder reaction conditions compared to older methods. altabioscience.comnih.gov

N-Fmoc-4-amino-2-fluorobenzoic acid serves as an unnatural amino acid (UAA) building block, a class of molecules that are not among the 20 common proteinogenic amino acids. upc.edu The presence of the N-terminal Fmoc group is critical, as it allows the molecule to be used directly in the well-established Fmoc-SPPS workflow. altabioscience.comnih.gov This protection strategy is orthogonal, meaning the base-labile Fmoc group can be removed to allow chain elongation without affecting the acid-labile side-chain protecting groups of other amino acids in the sequence. peptide.com

The incorporation of such non-proteinogenic amino acids is a key strategy for developing peptidomimetics, which are compounds designed to mimic natural peptides but often possess improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.gov The aromatic nature of the aminobenzoic acid core introduces a rigid, planar segment into the peptide backbone, significantly influencing its conformational possibilities.

The formation of the amide bond between the carboxylic acid of the incoming amino acid and the free amine of the resin-bound peptide chain is the central event in SPPS. The efficiency of this coupling step is paramount for achieving high-purity peptides. While standard amino acids can often be coupled effectively, unnatural or sterically hindered building blocks like this compound may require more potent activation methods to drive the reaction to completion.

Several advanced coupling reagents and additives are employed to facilitate these "difficult" couplings:

Carbodiimides with Additives (DIC/HOBt, DIC/Oxyma): Diisopropylcarbodiimide (DIC) is a common carbodiimide (B86325) activator. chempep.com Its use is almost always paired with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). chempep.comnih.gov These additives form active esters that are more reactive and less prone to side reactions, such as racemization, than the carbodiimide-activated species alone. chempep.comnih.gov Oxyma is considered an excellent non-explosive substitute for HOBt and has been shown to be highly effective in suppressing racemization and improving coupling efficiency. nih.govmdpi.com

Onium Salts (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective coupling reagents available. chempep.com HATU, an aminium salt based on the aza-analogue of HOBt (HOAt), forms highly reactive OAt-esters that can successfully couple even sterically demanding amino acids. chempep.com The pyridine (B92270) nitrogen in the HOAt moiety provides anchimeric assistance, further accelerating the acylation reaction. chempep.com

For an aromatic amino acid, which can be less reactive, the choice of coupling reagent is critical. While specific optimization data for this compound is not widely published, general principles suggest that stronger coupling systems like HATU or the use of Oxyma/DIC would be preferred to ensure high coupling yields.

Table 1: Comparison of Common Coupling Reagents for SPPS

Reagent/System Type Advantages Considerations
DIC/HOBt Carbodiimide + Additive Cost-effective, widely used, reduces racemization. chempep.com HOBt has been reclassified as a potential explosive, limiting transport. nih.gov Less effective for highly hindered couplings compared to onium salts.
DIC/Oxyma Carbodiimide + Additive Excellent non-explosive alternative to HOBt, suppresses racemization, high efficiency. nih.govmdpi.comoxymapure.com May be slightly less reactive than HATU in the most challenging cases.

| HATU | Aminium (Onium) Salt | Highly reactive, very effective for sterically hindered and "difficult" couplings, fast reaction rates. chempep.com | Higher cost, potential for side reactions if not used correctly. |

During SPPS, the growing peptide chain can sometimes adopt secondary structures on the resin, leading to intermolecular aggregation. This phenomenon can physically block reactive sites, resulting in incomplete deprotection and coupling steps, and is a primary cause of "difficult sequences". upc.edu

While no specific studies detail the impact of this compound on peptide aggregation, its rigid, aromatic structure could influence the conformational behavior of the peptide chain. General strategies to mitigate aggregation include:

Incorporating structure-disrupting elements : Proline and its mimics are often used to break up regular secondary structures. upc.edu

Using specialized solvents : Chaotropic salts or solvent mixtures can help to solubilize the growing peptide chain and disrupt aggregates. upc.edu

Altering synthesis conditions : Higher temperatures, sometimes facilitated by microwave-assisted SPPS, can help to overcome aggregation-related energy barriers. oxymapure.com

The ultimate success of a peptide synthesis is measured by the yield and purity of the final product. For research applications, both are critical. The incorporation of an unnatural building block like this compound can influence both of these outcomes.

Several factors are paramount:

Purity of the Building Block: The quality of the initial Fmoc-amino acid is fundamental. Impurities in the starting material, such as free amino acid or dipeptide contaminants, will inevitably be incorporated into the peptide sequence, leading to difficult-to-separate byproducts and lower purity of the target peptide. nih.govsigmaaldrich.com High-purity Fmoc-amino acids (≥99%) are essential for achieving high-quality crude peptides. nih.govsigmaaldrich.com

Coupling and Deprotection Efficiency: Incomplete coupling or deprotection at each cycle leads to the formation of deletion sequences, which are often challenging to remove during purification. The steric and electronic properties of the unnatural residue can affect the kinetics of these reactions, potentially requiring longer reaction times or more potent reagents, as discussed previously.

Cleavage and Post-Cleavage Workup: The final cleavage from the resin and removal of side-chain protecting groups must be efficient to maximize the yield of the desired peptide.

Table 2: Factors Influencing Yield and Purity with Unnatural Amino Acids

Factor Impact on Yield Impact on Purity Mitigation Strategy
Building Block Quality High High Use Fmoc-amino acids with ≥99% HPLC purity and low levels of contaminants. sigmaaldrich.com
Coupling Efficiency High High Optimize coupling reagents (e.g., HATU, Oxyma/DIC) and reaction times. chempep.comnih.gov
Deprotection Efficiency High High Ensure complete Fmoc removal, possibly using stronger base cocktails or longer times for difficult sequences. altabioscience.com

| Peptide Aggregation | Low | Low | Employ aggregation-disrupting strategies (e.g., specialized solvents, elevated temperature). upc.edu |

Design and Synthesis of Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor stability and bioavailability. nih.gov

The incorporation of this compound into a peptide sequence is a deliberate act of rational design. The unique features of this building block can be exploited to achieve specific molecular goals. A study synthesizing peptidomimetics based on the related p-aminobenzoic acid scaffold highlights the potential of this core structure in developing new therapeutic agents. nih.gov

Key design principles include:

Conformational Constraint: The rigid aromatic ring of 4-amino-2-fluorobenzoic acid severely restricts the conformational freedom of the peptide backbone at the point of insertion. This can be used to lock the peptide into a specific bioactive conformation, potentially increasing its affinity and selectivity for a biological target by reducing the entropic penalty of binding. upc.edu

Scaffold Mimicry: The aminobenzoic acid structure can act as a mimic for a dipeptide unit or a turn structure within a natural peptide, while providing a novel and proteolytically stable backbone.

Modulation of Physicochemical Properties: The fluorine atom is a powerful tool in medicinal chemistry. Its introduction can enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, its high electronegativity can influence the acidity of nearby protons and alter non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can be crucial for receptor binding.

The design process involves identifying key residues in a parent peptide that are responsible for its biological activity and then strategically replacing parts of the peptide with a mimetic scaffold like 4-amino-2-fluorobenzoic acid to improve its drug-like properties. nih.gov

Influence on Conformational Constraints and Secondary Structure Induction in Peptidic Scaffolds

The incorporation of this compound into peptide chains introduces significant conformational rigidity. The aromatic nature of the benzoic acid moiety inherently restricts the rotational freedom of the peptide backbone compared to more flexible aliphatic amino acids. This constraint is crucial for designing peptides that adopt a specific, biologically active conformation.

The fluorine substitution at the ortho-position to the carboxylic acid group further influences the local geometry. This substitution can affect the dihedral angles of the peptide backbone in its vicinity, promoting the formation of specific secondary structures such as β-turns or helical motifs. While specific studies detailing the precise turn types induced by this particular molecule are limited, the general principle of using substituted aromatic amino acids to control peptide conformation is a well-established strategy in medicinal chemistry. The rigid structure helps to pre-organize the peptide into a conformation that is favorable for binding to its biological target, which can lead to enhanced affinity and selectivity.

Studies on Metabolic Stability and Proteolytic Resistance of Peptidomimetics

A primary challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. The inclusion of unnatural amino acids like 4-amino-2-fluorobenzoic acid is a key strategy to overcome this limitation. Peptidomimetics containing this building block are generally more resistant to enzymatic cleavage.

The reasons for this enhanced stability are twofold:

Steric Hindrance: The non-natural structure of the fluorinated aminobenzoic acid is not recognized by the active sites of most common proteases.

Electronic Effects: The fluorine atom can alter the electronic properties of the adjacent amide bond, making it less susceptible to hydrolysis.

While specific metabolic profiles for peptides containing this compound are not extensively documented in publicly available research, the known resistance of peptidomimetics incorporating similar non-natural amino acids suggests a significant improvement in metabolic stability and a longer in vivo half-life.

Exploration of Cyclic and Constrained Peptidomimetic Architectures

The bifunctional nature of 4-amino-2-fluorobenzoic acid, possessing both an amino and a carboxyl group, makes it an excellent component for the synthesis of cyclic peptidomimetics. Cyclization is a powerful technique to further constrain the peptide's conformation, which can lead to a substantial increase in biological activity and stability.

This compound can be incorporated into a peptide sequence and subsequently used as a point for macrocyclization, either through head-to-tail cyclization or by forming a side-chain to side-chain or side-chain to backbone bridge. The rigidity of the aromatic ring provides a well-defined scaffold upon which to build complex, three-dimensional structures. Research in the broader field of cyclic peptides has shown that such constrained architectures often exhibit improved receptor selectivity and cell permeability.

Solution-Phase Peptide Coupling Strategies and Methodological Comparisons

While solid-phase peptide synthesis (SPPS) is the most common method for peptide preparation, solution-phase synthesis remains important, particularly for large-scale production and for certain complex sequences. When using this compound in solution-phase coupling, several factors must be considered.

The reactivity of the carboxylic acid can be influenced by the electron-withdrawing effect of the fluorine atom. This can necessitate the use of highly efficient coupling reagents to ensure complete and rapid amide bond formation, thereby minimizing potential side reactions such as racemization.

A comparison of common coupling strategies is presented in the table below:

Coupling ReagentDescriptionAdvantagesDisadvantages
Carbodiimides (e.g., DCC, EDC) Activate the carboxylic acid to form an O-acylisourea intermediate.Readily available and cost-effective.Can lead to the formation of insoluble by-products (DCU with DCC) and potential for racemization.
Phosphonium (B103445) Salts (e.g., PyBOP, HBTU) Form an activated ester in situ, which then reacts with the amine.High coupling efficiency and low racemization.More expensive than carbodiimides.
Uronium Salts (e.g., HATU, HCTU) Similar to phosphonium salts, they are highly effective activators.Very rapid coupling reactions with minimal side products.Can be sensitive to moisture.
Acid Chlorides The carboxylic acid is converted to a highly reactive acid chloride.Very high reactivity.Harsh conditions required for formation may not be compatible with sensitive functional groups.

For a sterically hindered and electronically modified building block like this compound, phosphonium or uronium salt-based activators are generally preferred in solution-phase synthesis to achieve high yields and purity of the desired peptide.

Utilization in Drug Discovery and Medicinal Chemistry Research

The strategic design of chemical libraries is a cornerstone of modern drug discovery, aiming to explore vast regions of chemical space to identify new lead compounds. N-Fmoc-4-amino-2-fluorobenzoic acid plays a crucial role in this endeavor, serving as a versatile scaffold for the synthesis of diverse molecular architectures.

This compound as a Privileged Scaffold for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to generate collections of structurally diverse and complex small molecules from a common starting material. In this context, this compound can be considered a "privileged scaffold" – a molecular framework that is amenable to various chemical transformations, leading to a wide array of distinct molecular skeletons. nih.gov The presence of three key functional groups—the Fmoc-protected amine, the carboxylic acid, and the fluorinated aromatic ring—allows for a multitude of synthetic manipulations.

The Fmoc group provides a stable yet readily cleavable protecting group for the amine, a standard feature in solid-phase peptide synthesis (SPPS) and related combinatorial techniques. nih.gov The carboxylic acid serves as a handle for amide bond formation, esterification, or reduction, while the aromatic ring can participate in various cross-coupling reactions. This multi-functionality enables chemists to diverge from a single starting material to create a library of compounds with significant structural and stereochemical diversity.

For instance, starting with this compound, one could envision a synthetic pathway where the carboxylic acid is coupled to a diverse set of amines. Subsequent Fmoc deprotection would reveal the primary amine, which could then be acylated, alkylated, or used in cyclization reactions to generate a variety of heterocyclic scaffolds. The fluorine atom on the benzene (B151609) ring can also influence the reactivity and regioselectivity of further aromatic substitutions, adding another layer of diversity to the resulting library.

Application in Combinatorial Chemistry for Lead Generation

Combinatorial chemistry has revolutionized the process of lead generation by enabling the rapid synthesis and screening of large numbers of compounds. This compound is a valuable building block for constructing combinatorial libraries, particularly peptide and peptidomimetic libraries. The Fmoc protecting group is central to its utility in SPPS, a technique that allows for the stepwise assembly of peptides on a solid support. nih.gov

By incorporating this compound into a peptide sequence, chemists can introduce a fluorinated aromatic moiety, which can significantly impact the biological activity and pharmacokinetic properties of the resulting peptide. The process typically involves anchoring the C-terminal amino acid to a solid support and then sequentially adding new Fmoc-protected amino acids, including this compound, to the growing peptide chain. After each coupling step, the Fmoc group is removed to allow for the addition of the next amino acid. This iterative process allows for the creation of a vast number of unique peptide sequences.

Library Type Building Blocks Potential Diversity
Dipeptide LibraryThis compound, 20 proteinogenic amino acids20 unique dipeptides
Tripeptide LibraryThis compound, various natural and unnatural amino acidsThousands of unique tripeptides
Peptidomimetic LibraryThis compound, various amine and carboxylic acid building blocksPotentially millions of compounds

Exploration of Chemical Space through Analog Design

The exploration of chemical space around a "hit" compound is a critical step in lead optimization. This compound provides a versatile platform for systematic analog design. By modifying the three key regions of the molecule—the amino group, the carboxylic acid, and the fluorinated benzene ring—researchers can generate a focused library of analogs to probe the structure-activity relationship (SAR) of a particular biological target.

For example, a series of analogs could be synthesized where the 4-amino group is acylated with a variety of carboxylic acids to explore the impact of different substituents on binding affinity. Similarly, the carboxylic acid could be converted to a range of amides or esters. Furthermore, the fluorine atom at the 2-position can be complemented with other substitutions on the aromatic ring to fine-tune the electronic and steric properties of the molecule. This systematic approach allows medicinal chemists to map the chemical space around a lead compound and identify modifications that enhance potency and selectivity.

Contributions to Structure-Activity Relationship (SAR) and Structure-Based Drug Design (SBDD) Studies

The unique properties of the fluorine atom in this compound make it a valuable tool for detailed SAR and SBDD studies. Its incorporation into potential drug candidates allows for a nuanced understanding of ligand-target interactions.

Fluorine as a Conformational and Electronic Probe in Ligand-Target Interactions

The fluorine atom is the most electronegative element, and its introduction into a molecule can have profound effects on its physicochemical properties. nih.gov In the context of this compound, the fluorine atom at the 2-position acts as a powerful electronic and conformational probe.

Electronic Effects: The strong electron-withdrawing nature of fluorine can significantly alter the acidity of the carboxylic acid and the basicity of the amino group. nih.gov This can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and ability to form ionic interactions with the target protein. Furthermore, the fluorine atom can modulate the electron density of the aromatic ring, influencing its ability to participate in π-π stacking or cation-π interactions within the binding pocket. nih.gov

Conformational Effects: The presence of a fluorine atom can also impose conformational constraints on the molecule. The C-F bond is highly polarized and can participate in dipole-dipole interactions and weak hydrogen bonds with appropriate donors in the protein binding site. nih.govnih.gov These interactions can help to pre-organize the ligand in a bioactive conformation, leading to enhanced binding affinity. The fluorine atom can also influence the preferred torsional angles of the molecule, subtly altering its three-dimensional shape to better fit the target's binding site. nih.gov

Site-Specific Substitution Effects on Binding Affinity and Selectivity

The strategic placement of the fluorine atom at the 2-position of the 4-aminobenzoic acid scaffold allows for a detailed investigation of site-specific substitution effects on binding affinity and selectivity. By comparing the biological activity of fluorinated and non-fluorinated analogs, researchers can directly assess the contribution of the fluorine atom to the ligand-target interaction.

For example, if a fluorinated compound shows significantly higher affinity than its non-fluorinated counterpart, it suggests that the fluorine atom is involved in a favorable interaction within the binding site, such as a hydrogen bond or a beneficial dipolar interaction. Conversely, if the fluorinated analog is less active, it may indicate a steric clash or an unfavorable electronic interaction.

Furthermore, the position of the fluorine atom is critical. The activity of a 2-fluoro substituted compound can be compared to its 3-fluoro or other positional isomers to map out the specific regions of the binding pocket where a fluorine atom is tolerated or beneficial. This information is invaluable for SBDD, where the three-dimensional structure of the target protein is known. Docking studies can be used to rationalize the observed SAR and to guide the design of new analogs with improved binding properties.

Below is a hypothetical table illustrating how SAR data for analogs of this compound might be presented:

Analog Substitution at C2 Substitution at C4-amino Binding Affinity (IC50, nM)
1H-NH-Fmoc500
2F-NH-Fmoc100
3Cl-NH-Fmoc150
4F-NH-Acetyl80
5F-NH-Benzoyl120

Computational Modeling and Docking Studies of Ligand-Protein Complexes

Computational modeling and molecular docking are indispensable tools for predicting the interaction between a ligand and its protein target, thereby guiding the design of more potent and selective drugs. The presence of a fluorine atom, as in this compound, is of particular interest in these in silico studies. Its high electronegativity and unique steric profile can significantly influence binding affinity and orientation within a protein's active site.

Table 1: Key Parameters in Docking Studies of Fluorinated Ligands
ParameterDescriptionRelevance of Fluorine Atom
Binding Affinity (ΔG)The predicted free energy of binding between the ligand and the protein.The fluorine atom's electronegativity can enhance electrostatic interactions, contributing to a more favorable binding affinity.
Interaction ProfileThe specific types of non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).Fluorine can act as a hydrogen bond acceptor and participate in halogen bonds, offering unique interaction possibilities not available to non-fluorinated analogs.
Binding Pose/OrientationThe predicted spatial arrangement of the ligand within the protein's binding site.The specific interactions mediated by the fluorine atom can lock the ligand into a more defined and favorable orientation for biological activity.
Selectivity ScoreA measure of how well the ligand binds to the target protein compared to off-target proteins.The unique electronic and steric properties of fluorine can be exploited to design ligands that fit precisely into the target's active site while clashing with the sites of other proteins.

Development of Functionalized Molecular Probes

The structure of this compound is ideally suited for its development into functionalized molecular probes. These probes are critical for studying biological processes, validating drug targets, and conducting high-throughput screening assays.

Incorporation of Fluorine for Spectroscopic Analysis (e.g., 19F NMR in protein studies)

One of the most powerful applications of fluorinated compounds is in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for studying proteins. nih.gov The fluorine nucleus (¹⁹F) possesses several advantages as an NMR probe: it has 100% natural abundance, a high gyromagnetic ratio (resulting in 83% of the signal sensitivity of protons), and a wide chemical shift range that is highly sensitive to the local chemical environment. ucla.edu Crucially, fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra are free from background signals. ucla.eduacs.org

Researchers can incorporate fluorinated amino acids, such as derivatives of 4-amino-2-fluorobenzoic acid, directly into proteins. acs.orgnih.gov This can be achieved through solid-phase peptide synthesis or by supplementing the growth media of protein expression systems with the fluorinated analog. nih.govresearchgate.net Once incorporated, the fluorine atom acts as a site-specific reporter. Changes in the protein's conformation, its interaction with other proteins, or the binding of a ligand can be detected as changes in the ¹⁹F chemical shift. nih.gov This technique allows for the study of protein structure and function directly within the complex environment of living cells, an approach known as in-cell NMR. acs.orgnih.gov

Table 2: Comparison of ¹⁹F NMR and ¹H NMR for Protein Studies
Feature¹⁹F NMR¹H NMR
Natural Abundance100% for ¹⁹F nucleus. ucla.edu~99.98% for ¹H nucleus.
Biological BackgroundVirtually zero, providing a clean spectrum. nih.govacs.orgExtremely high, leading to complex spectra with significant signal overlap.
Chemical Shift RangeVery broad (>400 ppm), highly sensitive to environmental changes. ucla.eduNarrow (~10 ppm), leading to spectral crowding.
ApplicationIdeal for studying specific sites, ligand binding, and conformational changes in complex environments (e.g., in-cell). nih.govUsed for complete structure determination of small to medium-sized proteins in purified, in vitro conditions.

Design of Fluorescently Labeled Probes for Biochemical Assays

The this compound scaffold can be readily converted into fluorescently labeled probes for use in biochemical assays. A common strategy involves the chemical attachment of a fluorophore (a fluorescent dye) to the molecule. After the removal of the Fmoc protecting group to expose the free amine, a fluorophore containing a reactive group (such as an N-hydroxysuccinimide ester) can be covalently linked.

Alternatively, the carboxylic acid functional group can be activated and coupled to an amine-containing fluorescent dye. These resulting fluorescent probes can be used to label proteins or peptides, enabling their visualization in techniques like fluorescence microscopy or their quantification in fluorescence-based binding assays. The development of such probes is often facilitated by the bioorthogonal chemistries described in the following section, which allow for the precise and specific attachment of the fluorescent tag. nih.govpeptide.com

Integration with Bioorthogonal Ligation Chemistries (e.g., Click Chemistry, Diels-Alder)

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govoregonstate.edu These reactions are highly specific and efficient, making them ideal for labeling biomolecules. The this compound structure is a prime candidate for modification to include bioorthogonal handles.

Click Chemistry : The most prominent example of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). peptide.comiris-biotech.de To utilize this, the 4-amino group of the fluorobenzoic acid core can be converted into an azide (B81097) (N₃). Separately, a target protein can be engineered to contain an alkyne-functionalized unnatural amino acid. The two can then be "clicked" together in the presence of a copper catalyst to form a stable triazole linkage. peptide.com An alternative, copper-free click reaction involves the strain-promoted azide-alkyne cycloaddition (SPAAC), which uses a strained cyclooctyne (B158145) to react with an azide without the need for a toxic metal catalyst. nih.gov

Diels-Alder Reaction : A particularly rapid and catalyst-free bioorthogonal reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene (like trans-cyclooctene). nih.govsigmaaldrich.com The 4-amino-2-fluorobenzoic acid building block can be incorporated into a peptide or small molecule that also carries a strained alkene. This molecule can then be rapidly and specifically labeled with a probe (e.g., a fluorophore) that has been conjugated to a tetrazine. oregonstate.edunih.gov

These ligation strategies allow researchers to use this compound derivatives to precisely attach a wide variety of tags—including fluorophores, affinity labels, or drug molecules—to specific protein targets in complex biological environments. peptide.com

Table 3: Overview of Relevant Bioorthogonal Ligation Chemistries
ReactionReactive PartnersKey Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide + Terminal AlkyneHigh yield and specificity; requires a copper(I) catalyst. peptide.com Forms a stable 1,4-disubstituted triazole linkage.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Strained CyclooctyneCatalyst-free, avoiding the cytotoxicity of copper. nih.gov Generally has slower kinetics than CuAAC.
Inverse-Electron-Demand Diels-Alder (IEDDA)Tetrazine + Strained Alkene (e.g., trans-cyclooctene)Extremely fast reaction kinetics; catalyst-free; produces only nitrogen gas as a byproduct. sigmaaldrich.comnih.gov
Staudinger LigationAzide + PhosphineOne of the first bioorthogonal reactions; highly chemoselective and occurs in aqueous environments. sigmaaldrich.com

Role in Advanced Bioconjugation and Radiopharmaceutical Research

Engineering of Biologically Active Conjugates and Bioconjugation Strategies

The structure of N-Fmoc-4-amino-2-fluorobenzoic acid lends itself to a variety of bioconjugation applications, from labeling proteins to creating systems for targeted drug delivery and biosensing. The Fmoc group provides protection for the amino group, allowing for controlled, sequential chemical reactions, a cornerstone of modern peptide synthesis and modification. chemimpex.com

Site-Selective Labeling of Proteins and Peptides

Site-selective labeling is a powerful technique for studying protein function and dynamics both in vitro and in vivo. nih.gov The use of well-defined building blocks is essential for achieving this specificity. This compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis. The Fmoc group is stable during the synthesis but can be easily removed under mild basic conditions to expose the free amino group for further reactions. chemimpex.combroadpharm.com

This functionality allows the benzoic acid moiety to be precisely placed within a peptide chain. This is particularly relevant in the construction of complex biomolecules where a fluorinated aromatic group is desired for specific interactions or as a stable attachment point for other molecules. For instance, derivatives of 4-fluorobenzoic acid are widely used to create prosthetic groups for labeling biomolecules, including peptides and larger proteins like the antibody Bevacizumab (Avastin™). nih.govlookchem.com The ability to integrate the this compound unit directly into a peptide sequence provides a direct route to creating such labeled bioconjugates.

Development of Novel Linker Chemistries for Targeted Delivery

This compound serves as a versatile component in the design of these linkers. chemimpex.com Its rigid aromatic core can impart conformational stability to the linker, while the amino and carboxyl groups provide two distinct points for attachment. After deprotection of the Fmoc group, the amino group can be coupled to a payload or another part of the linker, while the carboxylic acid can be activated to react with a targeting molecule. This bifunctionality is essential for creating heterobifunctional linkers that enable the modular assembly of drug conjugates. Research into mono-amino acid linkers has shown that even subtle changes in the linker structure can significantly impact the potency and release characteristics of the conjugated drug. nih.gov

Surface Functionalization and Immobilization for Biosensing Applications

Biosensors are crucial tools for diagnostics and research, and their performance heavily depends on the effective immobilization of biological probes onto a sensor surface. nih.gov The surface must be functionalized with chemical groups that can covalently bind proteins or other biomolecules in a controlled manner. nih.govnih.gov

This compound is an ideal candidate for surface functionalization. The carboxylic acid group can be used to attach the molecule to surfaces modified with amino groups, or conversely, the amino group (after Fmoc removal) can be coupled to carboxylated surfaces using standard chemistries like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) activation. nih.gov This allows for the creation of a well-defined monolayer of fluorobenzoic acid moieties on various substrates, including gold electrodes or polymer surfaces used in optical biosensors. nih.govnih.gov This functionalized surface can then be used to immobilize other biomolecules, creating a stable and reactive platform for detecting biological interactions.

Applications in Radiopharmaceutical Chemistry for Imaging and Diagnostics

The presence of a fluorine atom on the aromatic ring makes this compound and its derivatives highly relevant to the field of Positron Emission Tomography (PET), a powerful molecular imaging technique. The positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is widely used for PET tracer development due to its favorable decay properties. nih.gov

Design and Synthesis of ¹⁸F-Radiolabeled Precursors and Prosthetic Groups

Incorporating ¹⁸F into biomolecules often requires the use of prosthetic groups, which are small, radiolabeled molecules that can be attached to a larger protein or peptide. lookchem.com Derivatives of 4-fluorobenzoic acid are among the most important and widely used scaffolds for creating these ¹⁸F-labeled prosthetic groups.

One of the most prominent examples is N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), which is synthesized from a 4-substituted benzoic acid precursor and used to label the amino groups of proteins and peptides. nih.govlookchem.com The synthesis involves introducing ¹⁸F onto the aromatic ring, followed by activation of the carboxylic acid to an NHS ester, which then readily reacts with amine residues on the biomolecule of interest. lookchem.com this compound represents a key structural motif in this class of compounds, providing a foundational scaffold that can be elaborated into various ¹⁸F-labeled precursors for PET imaging agents targeting amino acid transporters in tumors. nih.govnih.gov

Prosthetic Group / PrecursorCommon ApplicationSynthesis Highlights
N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) Labeling of proteins and peptides via acylation of amino groups. lookchem.comPrepared in a three-step, one-pot procedure from an ethyl 4-(trimethylammonium triflate)benzoate precursor with decay-corrected radiochemical yields up to 44%. lookchem.com
Propargyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]PFB) Labeling of azide-modified biomolecules via click chemistry. nih.govSynthesized from a quaternary ammonium (B1175870) triflate precursor with decay-corrected radiochemical yields of 58 ± 31%. nih.gov
4-[¹⁸F]Fluorobenzylamine ([¹⁸F]FBA) Building block for thiol-reactive prosthetic groups like [¹⁸F]FBBA and [¹⁸F]FBAPM. researchgate.netCan be prepared in high radiochemical yield (>80%) within 60 minutes. researchgate.net

Nucleophilic Aromatic Substitution (SNA) Strategies for ¹⁸F Incorporation

The most common method for producing ¹⁸F-labeled aromatic compounds is through a nucleophilic aromatic substitution (SNA) reaction. nih.gov In this process, a precursor molecule containing an aromatic ring activated by electron-withdrawing groups is reacted with no-carrier-added [¹⁸F]fluoride. A leaving group on the ring, such as a nitro group or a trialkylammonium salt, is displaced by the [¹⁸F]fluoride ion.

Precursor TypeLeaving GroupReaction ConditionsProduct Example
Trialkylammonium Salt -N(CH₃)₃⁺Heated with K[¹⁸F]F/Kryptofix complex in an organic solvent (e.g., MeCN). lookchem.comEthyl 4-[¹⁸F]fluorobenzoate lookchem.com
Diaryliodonium Salt -ArylCopper-mediated reaction with [¹⁸F]fluoride.2-[¹⁸F]Fluorophenylalanine nih.gov
Arylstannane -Sn(Alkyl)₃Copper-mediated reaction with [¹⁸F]fluoride.6-[¹⁸F]Fluoro-L-DOPA nih.gov

Methodologies for Rapid and High-Yield Radiolabeling of Biomolecules

The development of radiotracers for Positron Emission Tomography (PET) imaging relies on the efficient incorporation of short-lived radioisotopes, such as fluorine-18 (¹⁸F), into biologically active molecules. This compound is a precursor for creating prosthetic groups or synthons that facilitate this process. The presence of a fluorine atom on the aromatic ring is key to its utility in ¹⁸F-labeling strategies.

One of the primary methods for introducing ¹⁸F is through nucleophilic aromatic substitution (SNAr). In this approach, the non-radioactive fluorine atom on a precursor molecule is replaced by radioactive [¹⁸F]fluoride. For this reaction to be efficient, the aromatic ring must be 'activated' by electron-withdrawing groups positioned ortho or para to the fluorine atom. While the 2-fluoro-4-aminobenzoic acid structure itself is not highly activated for this substitution, it can be chemically modified (for example, by converting the amino group to a highly electron-withdrawing nitro group) to create a potent labeling precursor.

Once the ¹⁸F-labeled aromatic synthon is produced, it must be rapidly and efficiently attached to a larger biomolecule, such as a peptide or antibody. This is often achieved through bioorthogonal conjugation reactions, which are fast, high-yield, and occur under mild, aqueous conditions compatible with sensitive biological molecules. Catalyst-free bioorthogonal reactions are particularly useful as they avoid harsh conditions like elevated temperatures or extreme pH. researchgate.net For instance, the carboxylic acid group on the this compound scaffold can be activated to readily form a stable amide bond with an amine group on a target biomolecule.

The table below summarizes key characteristics of methodologies relevant to the use of such precursors.

Methodology Description Key Advantages Relevant Precursor Feature
Nucleophilic Aromatic Substitution (SNAr) Replacement of an aromatic leaving group (like F or a nitro group) with [¹⁸F]fluoride. The ring is typically activated with electron-withdrawing groups.High specific activity; well-established chemistry.Aryl fluoride (B91410) for direct or indirect labeling.
Prosthetic Group Labeling A small, pre-labeled molecule (prosthetic group or synthon) is synthesized and then conjugated to the target biomolecule.Allows for labeling of molecules that cannot withstand direct fluorination conditions; modular approach.The entire this compound structure serves as a basis for a prosthetic group.
Amide Bond Formation The carboxylic acid of the labeled synthon is activated and reacted with an amine on the biomolecule to form a highly stable amide linkage. nih.govCreates exceptionally stable conjugates; reaction is well-understood and reliable. nih.govCarboxylic acid group.
Peptide Synthesis Integration The Fmoc-protected amino acid is incorporated directly into a peptide sequence using solid-phase peptide synthesis (SPPS). The fluorine can then be used for labeling.Precise, site-specific placement of the label within a peptide. nih.govFmoc-protected amino group.

Preclinical Evaluation of Radiotracers in Animal Models

Once a novel radiotracer, hypothetically derived from an ¹⁸F-labeled fluoroaminobenzoic acid analogue, is successfully synthesized, it must undergo rigorous preclinical evaluation in animal models to assess its potential for human use. arctomsci.com This evaluation is a critical step to determine the tracer's biodistribution, pharmacokinetic profile, and target specificity before it can be considered for clinical trials. The process typically involves a tiered approach using rodent models.

The initial phase involves in vitro studies, such as determining the tracer's stability in human serum and its degree of plasma protein binding. arctomsci.com Subsequently, in vivo studies are conducted in healthy animals (e.g., mice) to map the tracer's distribution throughout the body over time. arctomsci.com This biodistribution data is crucial for calculating the estimated radiation dose to various organs in humans. arctomsci.com

Following characterization in healthy animals, the tracer is evaluated in animal models of a specific disease, such as infection or cancer. PET/CT imaging is performed to visualize the tracer's accumulation at the site of pathology. For example, studies have evaluated radiolabeled siderophores for their ability to specifically image bacterial infections, demonstrating high and specific uptake in infected tissues with excellent image contrast, while showing no uptake in sterile inflammation. arctomsci.com To confirm that the tracer's uptake is target-specific, blocking studies are performed. In these experiments, a non-radioactive version of the targeting compound is co-administered in excess to saturate the biological target, which should result in a significantly reduced uptake of the radiotracer in the target tissue. Metabolite analyses of blood and tissue samples are also performed to determine how quickly the tracer is broken down in the body and whether any of the resulting metabolites can cross the blood-brain barrier, which could complicate image interpretation.

The key stages of preclinical evaluation are outlined in the table below.

Evaluation Stage Objective Typical Methods Example Finding
In Vitro Characterization To assess stability and binding properties before in vivo use.Incubation in human serum; equilibrium dialysis for protein binding.High stability in serum and low protein binding are desirable traits. arctomsci.com
Pharmacokinetics & Biodistribution To determine how the tracer is absorbed, distributed, metabolized, and excreted.PET/CT imaging and ex vivo organ dissection/counting in healthy animal models at various time points.Rapid renal excretion and minimal retention in non-target organs. arctomsci.com
In Vivo Efficacy Imaging To visualize the tracer's ability to accumulate at the pathological target site.PET/CT imaging in disease models (e.g., tumor-bearing or infected mice).High accumulation of the tracer in a tumor or site of infection, providing clear contrast. arctomsci.com
Specificity Assessment To confirm that tracer uptake is due to a specific biological interaction.Blocking studies with a non-radioactive competitor; use of knockout animal models lacking the target.Reduced tracer uptake in target regions after administration of a blocking agent.
Metabolite Analysis To identify and quantify metabolic products of the tracer.High-performance liquid chromatography (HPLC) analysis of blood and tissue samples.Determination of whether radiolabeled metabolites are present and if they interfere with imaging.

Development of Advanced Biomaterials and Conjugates

This compound is a valuable component in the design of advanced biomaterials and conjugates due to its trifunctional nature. It can be seamlessly integrated into peptides, which can then be conjugated to other molecules or surfaces to create materials with tailored functions. The compound is explicitly noted for its utility in creating Peptide-Drug Conjugates (PDCs).

The primary utility of the Fmoc group is for its application in Fmoc solid-phase peptide synthesis (SPPS). This allows for the precise, site-specific incorporation of the 4-amino-2-fluorobenzoic acid moiety into a peptide chain as if it were a natural amino acid. The resulting peptide is thus modified at a specific position with this unique chemical entity.

Once incorporated into a peptide, the molecule offers multiple avenues for creating advanced conjugates:

Peptide-Drug Conjugates (PDCs): The peptide can serve as a targeting vector, guiding a covalently attached drug molecule to a specific cell type (e.g., a cancer cell). The carboxylic acid of the benzoic acid or other functional groups on the peptide can be used as a handle to attach a cytotoxic agent.

Surface Immobilization: Peptides containing this moiety can be immobilized on surfaces to create functional biomaterials. nih.gov For instance, attaching such peptides to a medical implant could promote specific cell adhesion or prevent biofilm formation. The linkage can be formed via the carboxylic acid or other reactive side chains in the peptide.

Probes for Analysis: The fluorine atom is a useful nucleus for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. By incorporating the compound into a peptide or protein, the fluorine atom serves as a non-invasive spectroscopic probe to report on the local chemical environment, protein folding, or ligand binding events.

The table below details potential applications stemming from the use of this compound in creating bioconjugates.

Conjugate/Biomaterial Type Description Key Functional Component Potential Application
Peptide-Drug Conjugates (PDCs) A targeting peptide is linked to a potent therapeutic drug, directing the drug to a specific site of action.The peptide sequence provides targeting; the linker and drug provide the therapeutic effect.Targeted cancer therapy with reduced systemic toxicity.
Functionalized Surfaces Peptides are covalently attached to a solid support (e.g., glass, gold, polymer) to alter its surface properties.The peptide sequence dictates the surface's biological activity (e.g., cell adhesion, anti-fouling).Creating biocompatible medical devices, biosensors, and cell culture platforms. nih.gov
¹⁹F NMR Probes The fluoro-aromatic moiety is incorporated into a biomolecule to study its structure and interactions.The fluorine atom's NMR signal is sensitive to its local environment.Studying protein-ligand interactions, conformational changes, and drug screening.
Hydrogels and Scaffolds Peptides containing the moiety are used as building blocks that can be cross-linked to form 3D biomaterial scaffolds.The peptide can be designed to be stimuli-responsive or to mimic the extracellular matrix.Tissue engineering, regenerative medicine, and controlled drug release systems.

Emerging Research Avenues and Future Perspectives for N Fmoc 4 Amino 2 Fluorobenzoic Acid

Exploration of Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The synthesis of N-Fmoc-4-amino-2-fluorobenzoic acid and its derivatives is foundational to its application. Future research is likely to focus on developing more efficient and environmentally friendly synthetic routes.

Novel Synthetic Methodologies: Traditional methods for Fmoc protection of amines are well-established. However, research into novel coupling reagents and reaction conditions that improve yield, reduce reaction times, and enhance purity is a continuing endeavor. For a molecule like this compound, this could involve microwave-assisted synthesis to accelerate the Fmoc-protection step.

Sustainable Chemistry Approaches: A significant push in modern chemistry is the adoption of "green" practices. For the synthesis of this compound, future research may explore:

Greener Solvents: Replacing traditional, often hazardous, solvents with more benign alternatives.

Catalytic Methods: Employing catalytic amounts of reagents to reduce waste.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability.

Synthetic ApproachPotential Advantages
Microwave-Assisted SynthesisReduced reaction times, potential for higher yields
Flow ChemistryImproved safety, scalability, and process control
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly

Expanding Applications in Chemical Biology and Proteomics Research

The structure of this compound makes it a valuable building block for creating novel chemical tools for biological research.

Chemical Biology: As a protected amino acid analogue, this compound can be incorporated into peptides to create probes for studying biological processes. The fluorine atom can serve as a useful NMR probe to study peptide-protein interactions and conformational changes.

Proteomics Research: In proteomics, stable isotope labeling is a key technique for quantitative analysis. While not a direct application of this compound itself, derivatives could be synthesized with isotopic labels (e.g., ¹³C, ¹⁵N) for use in quantitative proteomics studies. The fluorinated moiety could also be used as a unique tag for selective enrichment and identification of peptides.

Advanced Computational and Chemoinformatics Approaches for Compound Design and Prediction

Computational tools are becoming indispensable in modern chemical research for predicting molecular properties and guiding experimental work.

Computational Chemistry: Quantum chemical calculations can be employed to understand the electronic properties of this compound. emerginginvestigators.org These studies can predict its reactivity, stability, and conformational preferences, which is crucial for designing its applications. For instance, computational models can predict how the fluorine atom might influence the binding of a peptide containing this building block to its biological target. emerginginvestigators.org

Chemoinformatics: Chemoinformatics approaches can be used to screen virtual libraries of compounds derived from this compound for potential biological activity. By analyzing structure-activity relationships, researchers can prioritize the synthesis of compounds with the highest probability of being active, saving time and resources.

Integration with Automated Synthesis and High-Throughput Screening Platforms

The amenability of Fmoc-protected amino acids to solid-phase peptide synthesis (SPPS) makes this compound a prime candidate for use in automated and high-throughput platforms.

Automated Synthesis: Automated peptide synthesizers are standard tools in many research laboratories. formulationbio.comaurorabiomed.com this compound can be used as a non-natural building block in these synthesizers to create libraries of novel peptides with unique properties conferred by the fluorinated aromatic ring. youtube.comspringernature.com

High-Throughput Screening: Once libraries of peptides or other small molecules incorporating this compound are synthesized, they can be rapidly screened for biological activity using high-throughput screening (HTS) platforms. mdpi.comnih.gov The fluorine atom can be advantageous in certain screening assays, for example, in ¹⁹F NMR-based screening methods.

PlatformApplication for this compound
Automated Peptide SynthesizerIncorporation as a building block into peptide libraries
High-Throughput ScreeningRapid screening of derivative libraries for biological activity
¹⁹F NMR ScreeningUse of the fluorine atom as a probe in binding assays

Potential in Target Identification and Validation Studies for Biological Systems

Identifying the biological targets of small molecules is a critical step in drug discovery. The unique properties of this compound could be leveraged in this area.

Target Identification: Derivatives of this compound could be designed as chemical probes for target identification. For example, a photo-affinity label could be attached to the molecule, which upon exposure to UV light, would covalently bind to its biological target, allowing for its identification.

Target Validation: Once a potential target is identified, molecules incorporating this fluorinated amino acid could be used to validate the target. By observing the biological effects of these molecules, researchers can confirm whether modulating the activity of the identified target has the desired therapeutic effect. The fluorine atom can also aid in studying drug-target engagement using techniques like ¹⁹F NMR.

Q & A

Q. What are the standard protocols for synthesizing N-Fmoc-4-amino-2-fluorobenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves Fmoc-protection of 4-amino-2-fluorobenzoic acid using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., sodium bicarbonate in THF/water mixtures). Critical parameters include pH control (8–9) to avoid hydrolysis of the Fmoc group and temperature optimization (0–4°C) to minimize side reactions. Post-synthesis purification via flash chromatography or recrystallization in ethanol/water mixtures is recommended. Yield improvements (>80%) are achievable by using excess Fmoc-Cl (1.2–1.5 equivalents) and inert atmospheres to prevent oxidation of the aromatic amine .

Q. Which analytical techniques are optimal for confirming the purity and structural integrity of this compound?

  • Methodological Answer : Reverse-phase HPLC with UV detection (254 nm or 280 nm) is standard for purity assessment, using C18 columns and acetonitrile/water gradients. Structural confirmation requires 1^1H/13^{13}C NMR (DMSO-d6 or CDCl3) to verify Fmoc group integration (e.g., characteristic fluorenyl protons at δ 7.3–7.8 ppm) and fluorine coupling patterns. Mass spectrometry (ESI or MALDI-TOF) should confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 420–425). For fluorinated analogs, 19^{19}F NMR can resolve positional isomerism .

Q. How should this compound be stored to maintain stability during long-term research use?

  • Methodological Answer : Store desiccated at –20°C in amber vials to prevent photodegradation of the Fmoc group. Avoid repeated freeze-thaw cycles, which may induce crystallization or hydrolysis. Solubility in DMSO (50–100 mM) allows aliquoting for single-use portions. Periodic TLC or HPLC checks (every 6 months) are advised to monitor decomposition, particularly hydrolysis of the Fmoc-carbamate bond .

Q. What solvent systems are suitable for dissolving this compound in peptide synthesis workflows?

  • Methodological Answer : Common solvents include DMF, DMSO, or THF for solid-phase peptide synthesis (SPPS). For solution-phase reactions, dichloromethane (DCM) or ethyl acetate are compatible with Fmoc stability. Note that high concentrations (>50 mM) in DMF may require sonication for full dissolution. Avoid aqueous bases (e.g., NaOH), which hydrolyze the Fmoc group .

Advanced Research Questions

Q. How can Fmoc deprotection of this compound be optimized in ionic liquid-based peptide synthesis?

  • Methodological Answer : Ionic liquids (e.g., [BMIM][BF4]) enable Fmoc removal under milder conditions (20% piperidine in [BMIM][BF4], 10–15 minutes vs. 30 minutes in DMF). Monitor deprotection efficiency via UV absorbance at 301 nm (Fmoc-piperidine adduct). Ionic liquids reduce diketopiperazine formation by minimizing aggregation of hydrophobic intermediates .

Q. What strategies resolve enantiomeric impurities in this compound derivatives during chiral chromatography?

  • Methodological Answer : Use polysaccharide-based chiral columns (e.g., Chiralpak IA or IB) with hexane/isopropanol (90:10) mobile phases. Fluorine’s electron-withdrawing effect enhances enantiomeric separation (α >1.5) by altering π-π interactions. For trace impurities (<1%), derivatization with Marfey’s reagent (FDAA) followed by HPLC improves detection limits .

Q. How does microwave-assisted synthesis affect the stability of this compound in peptide coupling reactions?

  • Methodological Answer : Microwave irradiation (50–60°C, 20–30 W) accelerates coupling but risks Fmoc cleavage if temperatures exceed 70°C. Use low-power settings and monitor via in-line IR for carbodiimide intermediate formation (C=O stretch at 1650 cm1^{-1}). Post-reaction cooling (0°C) quenches side reactions .

Q. What experimental approaches address contradictions in fluorination effects on the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer : Fluorine’s meta-directing nature can lead to unexpected regioselectivity. Compare reactivity with non-fluorinated analogs (e.g., N-Fmoc-4-aminobenzoic acid) using kinetic studies (NMR or LC-MS). Computational modeling (DFT at B3LYP/6-31G* level) predicts charge distribution and transition states to rationalize discrepancies .

Q. How can diketopiperazine formation be mitigated during SPPS using this compound?

  • Methodological Answer : Incorporate pseudoproline dipeptides or use elevated temperatures (40–50°C in DMF) to disrupt β-sheet aggregation. Alternatively, replace standard coupling agents (HBTU/HOBt) with OxymaPure/DIC, which reduces racemization and cyclization side reactions .

Q. What design principles optimize this compound’s role in supramolecular hydrogel formation?

  • Methodological Answer :
    The fluorine atom enhances hydrophobic interactions, while the Fmoc group enables π-stacking. Adjust pH (5.5–6.5) to balance carboxylic acid deprotonation and Fmoc stability. Rheology studies (strain sweeps at 1 Hz) identify critical gelation concentrations (CGC), typically 1–2 wt% in PBS .

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